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Compound of Interest

Compound Name: WYC-210

Cat. No.: B2628699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug BNC210 and the

established class of benzodiazepines for the treatment of acute anxiety. It synthesizes available

clinical and preclinical data on their mechanisms of action, efficacy, and safety profiles,

presenting quantitative data and experimental methodologies to inform research and

development in anxiolytic therapies.

Mechanism of Action: A Tale of Two Receptors
BNC210 and benzodiazepines achieve their anxiolytic effects through distinct molecular

pathways. Benzodiazepines enhance the brain's primary inhibitory system, while BNC210

modulates the cholinergic system.

Benzodiazepines: These drugs are positive allosteric modulators of the GABA-A (gamma-

aminobutyric acid type A) receptor.[1][2] They bind to a site on the receptor distinct from the

GABA binding site.[3] This binding action doesn't activate the receptor directly but increases

the affinity of GABA for its receptor.[1] The result is an enhanced effect of GABA, leading to a

greater influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less

likely to fire, thus producing a widespread depressant effect on the central nervous system

(CNS). This action underlies their sedative, hypnotic, anxiolytic, and anticonvulsant properties.
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Caption: Benzodiazepine Mechanism of Action.

BNC210: This investigational drug is a selective negative allosteric modulator (NAM) of the

alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Unlike benzodiazepines, BNC210 does

not interact with the GABA system. It binds to an allosteric site on the α7 nAChR, modulating

the flow of cations that occurs when the receptor is activated by its endogenous ligand,

acetylcholine. By negatively modulating this receptor, BNC210 is thought to reduce neuronal

excitability in key brain circuits implicated in anxiety, such as the amygdala and prefrontal

cortex, without causing sedation.
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Caption: BNC210 Mechanism of Action.
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The efficacy of benzodiazepines in acute anxiety is well-established, providing rapid relief.

BNC210 has been investigated for similar indications, but with mixed results in late-stage trials.

Feature BNC210 Benzodiazepines

Primary Indication

Investigational for Social

Anxiety Disorder (SAD), Post-

Traumatic Stress Disorder

(PTSD)

Anxiety disorders, panic

disorder, insomnia, seizures

Onset of Action

Rapid; new tablet formulation

reaches max concentration in

~1 hour

Rapid, providing quick relief

from panic symptoms

Clinical Efficacy

GAD (Phase 2): Low-dose

BNC210 reduced amygdala

reactivity to fearful faces,

comparable to lorazepam.

SAD (Phase 2): Did not meet

primary endpoint, but post-hoc

analysis showed a significant

reduction in anxiety (p=0.044).

SAD (Phase 3): Failed to meet

primary and secondary

endpoints; development for

SAD discontinued.

GAD: Multiple

benzodiazepines (alprazolam,

diazepam, lorazepam) have

demonstrated efficacy superior

to placebo. Panic Disorder:

Frequently used for acute

treatment due to effectiveness

and rapid onset.

Safety and Tolerability Profile
A key rationale for developing BNC210 is to offer an anxiolytic without the significant side

effects of benzodiazepines. Clinical data suggest BNC210 has a favorable safety profile,

particularly concerning sedation and dependence.
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Adverse Effect BNC210 Benzodiazepines

Sedation/Somnolence

No evidence of sedation

reported in clinical trials. EEG

data shows brain activity

changes are distinct from

those associated with

sedation.

Common side effect. In one

study, somnolence rates were

significantly higher for

alprazolam (35.9%) and

lorazepam (14.6%) compared

to clonazepam (9.3%).

Cognitive Impairment

Phase 1 trials showed no

impairment in attention,

memory, or coordination.

Can cause cognitive

impairment. Lorazepam has

been shown to adversely affect

attention, coordination, and

memory.

Addiction/Dependence

No indicators of addiction

potential observed in Phase 1

studies.

Known risk of abuse,

dependence, and withdrawal

syndrome upon

discontinuation.

Overall Tolerability

Generally demonstrated a

favorable safety and tolerability

profile in trials.

Generally well-tolerated in the

short-term. Diazepam was

associated with a higher rate

of discontinuation due to

adverse events compared to

placebo.

Key Experimental Protocols
Phase 2a Study in Generalized Anxiety Disorder (GAD)

Objective: To evaluate the effect of BNC210 on brain systems relevant to anxiety.

Design: A single-center, double-blind, placebo- and lorazepam-controlled, 4-way crossover

trial.

Participants: 24 patients with untreated GAD.

Interventions:
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BNC210 (Low Dose: 300mg)

BNC210 (High Dose: 2,000mg)

Lorazepam (1.5mg)

Placebo

Key Outcome Measures:

fMRI: Change in amygdala activation in response to fearful faces during an Emotional

Face Task (EFT).

Behavioral: Change in threat avoidance behavior in the Joystick Operated Runway Task

(JORT).

Results: The low dose of BNC210 significantly reduced amygdala activation (p<0.05), an

effect comparable to lorazepam (p=0.069). BNC210 also significantly suppressed threat

avoidance behavior, outperforming lorazepam in this measure.

Phase 2/3 Studies in Social Anxiety Disorder (SAD) -
PREVAIL & AFFIRM-1

Objective: To evaluate the efficacy and safety of an acute, as-needed dose of BNC210 in

adults with SAD.

Design: Double-blind, placebo-controlled trials. Participants were randomized to receive a

single dose of BNC210 or a placebo approximately one hour before an anxiety-provoking

challenge.

Participants: Adult patients diagnosed with SAD. The PREVAIL (Phase 2) study enrolled 151

participants, while the AFFIRM-1 (Phase 3) trial planned for 330.

Interventions:

BNC210 (225mg and 675mg in Phase 2; 225mg in Phase 3)

Placebo
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Key Outcome Measures:

Primary: Change from baseline in the Subjective Units of Distress Scale (SUDS) during a

simulated public speaking challenge.

Secondary: State-Trait Anxiety Inventory (STAI), Clinical Global Impression (CGI), and

Patient Global Impression (PGI) scales.
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Screening & Enrollment
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Caption: Workflow for BNC210 SAD Clinical Trial.
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Summary and Expert Opinion
Benzodiazepines are highly effective, fast-acting anxiolytics, but their clinical utility is limited by

significant side effects, including sedation, cognitive impairment, and a high potential for

dependence. This creates a substantial unmet need for a novel anxiolytic that is both effective

for acute anxiety and lacks these drawbacks.

BNC210 was developed to meet this need. Its novel mechanism of action, targeting the α7

nAChR, offers a non-sedating anxiolytic profile. Early and mid-stage clinical trials showed

promise, particularly in a GAD study where BNC210 demonstrated anxiolytic effects on brain

circuitry comparable to lorazepam but without the associated side effects.

However, the late-stage clinical development of BNC210 for Social Anxiety Disorder has been

unsuccessful, with the Phase 3 AFFIRM-1 trial failing to meet its primary endpoint, leading to

the discontinuation of the program for this indication. While the safety and tolerability profile of

BNC210 remains favorable, its efficacy in acute anxiety settings is now in question. Future

research may focus on its potential in other conditions like PTSD with a chronic dosing

regimen. For now, benzodiazepines, despite their risks, remain a primary pharmacological

option for the rapid relief of acute anxiety.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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